2,3-Dichloroquinoline

Description

The exact mass of the compound 2,3-Dichloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

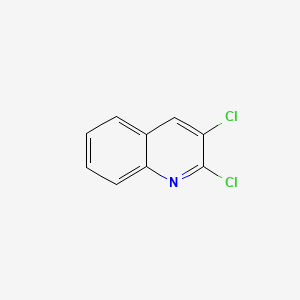

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVNKWCJDAWNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450853 | |

| Record name | 2,3-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-18-3 | |

| Record name | 2,3-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3-dichloroquinoline. As a key heterocyclic intermediate, understanding its fundamental characteristics is crucial for its application in synthetic chemistry and drug discovery. This document summarizes its core physical and spectroscopic properties, and details a validated experimental protocol for its synthesis.

Chemical and Physical Properties

2,3-Dichloroquinoline is a chlorinated derivative of the quinoline scaffold. Its chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3-dichloroquinoline | [1] |

| CAS Number | 613-18-3 | [1][2] |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][3] |

| Monoisotopic Mass | 196.9799046 Da | [1] |

| Melting Point | 104-105 °C | [4] |

| Boiling Point | 288.77 °C at 760 mmHg | [2] |

| Density | 1.407 g/cm³ | [2] |

| Flash Point | 155.96 °C | [2] |

| Vapor Pressure | 0.004 mmHg at 25°C | [2] |

| Refractive Index | 1.661 | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2] |

Chemical Structure

The structure of 2,3-dichloroquinoline consists of a quinoline ring system substituted with two chlorine atoms at the 2 and 3 positions.

| Identifier | Value | Reference(s) |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | [1] |

| InChI | InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | [1] |

| InChIKey | KWVNKWCJDAWNAE-UHFFFAOYSA-N | [1] |

Below is a diagram representing the logical relationship of the atoms in the 2,3-dichloroquinoline molecule.

Caption: Atomic connectivity of 2,3-dichloroquinoline.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 2,3-dichloroquinoline. The following data has been reported in the literature.

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H-NMR | CDCl₃ | 8.23 (1H, s), 8.01 (1H, d, J = 8.4 Hz), 7.78-7.71 (2H, m), 7.58 (1H, dt, J = 7.5, 0.9 Hz) | [4] |

| ¹³C-NMR | CDCl₃ | 148.21, 145.76, 137.22, 130.63, 128.46, 127.92, 127.63, 127.10, 126.64 | [4] |

| IR | N/A | Data not available in the searched literature. | |

| MS | N/A | Data not available in the searched literature. |

Experimental Protocols

Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline

A novel and efficient three-step synthesis route starting from commercially available 3-bromoquinoline has been developed, providing good overall yields of 60-75%.[4]

Step 1: Synthesis of 3-Bromoquinoline-N-oxide

-

Dissolve 3-bromoquinoline (17.0 g, 81.7 mmol) in chloroform (125 mL) at ambient temperature.

-

Add 3-chloroperbenzoic acid (approx. 60 wt%, 24 g, ca. 83 mmol) in portions to the stirred solution.

-

Continue stirring the reaction mixture overnight.

-

The product, 3-bromoquinoline-N-oxide, is used in the next step, often without extensive purification.

Step 2: Synthesis of 3-Bromoquinolin-2-one (3-Bromocarbostyril)

-

Prepare a vigorously stirred, two-phase mixture of the N-oxide from Step 1 (14.4 g, 64.3 mmol) and sodium hydroxide (5.9 g, 148 mmol) in water (200 mL) and methylene chloride (100 mL).

-

Over 6 minutes, add benzoyl chloride (8.6 mL, 74.2 mmol) to the mixture. Monitor for an exotherm; if the temperature rises significantly (e.g., to 37°C), cool the reaction with an ice bath before resuming addition.[4]

-

After the addition is complete, stir the reaction for 1 hour.

-

Filter the mixture to collect the crude 3-bromoquinolin-2-one.

Step 3: One-Pot Conversion to 2,3-Dichloroquinoline

-

Combine 3-bromoquinolin-2-one (from Step 2) with phosphorous pentachloride (PCl₅) (1.2 equivalents).

-

Heat the mixture, allowing the byproduct phosphorous oxychloride to distill off as the reaction temperature is increased to 220°C.

-

Monitor the reaction by Gas Chromatography (GC) for the formation of the intermediate, 3-bromo-2-chloroquinoline.

-

Add a second pulse of phosphorous pentachloride (1.2 equivalents) over 90 minutes while maintaining the temperature between 215-220°C.[4]

-

After GC analysis indicates the conversion to 2,3-dichloroquinoline is satisfactory (e.g., >70 area %), quench the reaction by carefully adding it into water (approx. 8 L) at 50-65°C.[4]

-

Cool the mixture to ambient temperature.

-

Collect the crude brown powder by filtration.

-

Purify the crude product using a suitable chromatography system (e.g., Pro-Chrom®) to yield pure 2,3-dichloroquinoline.[4]

The following diagram illustrates the experimental workflow for this synthesis.

References

An In-depth Technical Guide to 2,3-Dichloroquinoline for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the physical, chemical, and biological properties of 2,3-dichloroquinoline, this guide provides essential data and experimental protocols to support its application in chemical synthesis and drug discovery.

Core Physical and Chemical Properties

2,3-Dichloroquinoline is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are crucial for its handling, reaction setup, and purification.

Physical Properties

The key physical properties of 2,3-dichloroquinoline are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point | 288.77 °C at 760 mmHg | [2] |

| Density | 1.407 g/cm³ | [2] |

| Appearance | Solid | [3] |

| LogP | 3.54 | [2] |

Note: Solubility data for 2,3-dichloroquinoline is not extensively reported. However, related compounds like 4,7-dichloroquinoline are soluble in chloroform.[4] Generally, quinoline derivatives show good solubility in various organic solvents.[5] It is recommended to experimentally determine solubility for specific applications.

Spectral Data

Detailed spectral data is essential for the identification and characterization of 2,3-dichloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 8.23 (1H, s), 8.01 (1H, d, J = 8.4 Hz), 7.78-7.71 (2H, m), 7.58 (1H, dt, J = 7.5, 0.9 Hz).[2]

-

¹³C NMR (CDCl₃): δ 148.21, 145.76, 137.22, 130.63, 128.46, 127.92, 127.63, 127.10, 126.64.[2]

Synthesis and Reactivity

2,3-Dichloroquinoline is a valuable intermediate for the synthesis of more complex molecules, primarily through nucleophilic substitution and cross-coupling reactions.

Synthesis of 2,3-Dichloroquinoline

A novel and efficient three-step synthesis of 2,3-dichloroquinoline has been reported starting from the commercially available 3-bromoquinoline.[2]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoline [2]

-

N-Oxide Formation: 3-Bromoquinoline is oxidized to 3-bromoquinoline-N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like chloroform.

-

Rearrangement to 3-Bromocarbostyril: The N-oxide is then rearranged to 3-bromocarbostyril.

-

One-Pot Conversion to 2,3-Dichloroquinoline: 3-Bromocarbostyril undergoes a one-pot conversion to 3-bromo-2-chloroquinoline, followed by a halogen exchange to yield the final product, 2,3-dichloroquinoline. The final step typically involves heating with a chlorinating agent like phosphorus oxychloride.

Workflow for the Synthesis of 2,3-Dichloroquinoline

Caption: Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline.

Chemical Reactivity and Key Reactions

The chlorine atoms at the 2- and 3-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution with Amines:

2,3-Dichloroquinoline can react with various amines to afford mono- or di-substituted aminoquinolines. The reaction conditions can be tuned to favor one product over the other.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines [7]

-

A mixture of the dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents) is heated in a suitable solvent (e.g., ethanol, DMF) or neat.

-

A base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl byproduct.

-

The reaction is heated at temperatures ranging from 80 °C to 130 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling:

The chlorine atoms can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura cross-coupling with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [8]

-

To a reaction vessel, add the dichloroquinoline (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system (e.g., dioxane/water, toluene).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered. The product is then isolated from the filtrate and purified.

Representative Reaction Workflow

Caption: Key reactions of 2,3-Dichloroquinoline.

Applications in Drug Development and Biological Activity

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[9] While specific biological activities of 2,3-dichloroquinoline itself are not extensively documented, its derivatives have been investigated for various therapeutic applications, particularly as anticancer agents.

Anticancer Potential and Signaling Pathways

Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.[9]

Apoptosis Induction by a Quinoline Derivative:

As a representative example of how quinoline derivatives can induce apoptosis, the mechanism of action of IND-2, another quinoline derivative, in prostate cancer cells has been elucidated.[10] IND-2 was found to induce apoptosis through the activation of caspases and the modulation of the Bcl-2 family of proteins.[10] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[10]

Caption: Representative apoptosis pathway induced by a quinoline derivative.

Inhibition of Kinase Signaling Pathways:

Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] These pathways include the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the PI3K/Akt/mTOR pathway. By inhibiting these kinases, quinoline derivatives can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.

Conclusion

2,3-Dichloroquinoline is a readily accessible and highly versatile scaffold for the synthesis of a diverse array of substituted quinoline derivatives. Its reactivity in nucleophilic substitution and cross-coupling reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The established anticancer potential of the broader quinoline class, through mechanisms such as apoptosis induction and kinase inhibition, highlights the promise of novel 2,3-disubstituted quinoline derivatives as potential therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. 2,3-Dichloroquinoline | C9H5Cl2N | CID 10987215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. digibug.ugr.es [digibug.ugr.es]

2,3-Dichloroquinoline CAS number and molecular formula

An In-depth Technical Guide to 2,3-Dichloroquinoline

Introduction

2,3-Dichloroquinoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its quinoline core, a fusion of a benzene and a pyridine ring, is a prevalent structural motif in many biologically active compounds.[3][4] The presence of two reactive chlorine atoms makes it a versatile building block for creating a diverse range of derivatives, particularly in the fields of medicinal chemistry and materials science.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental identifiers and properties of 2,3-Dichloroquinoline are summarized below.

| Identifier | Value | Source |

| CAS Number | 613-18-3 | [5][6][7][8] |

| Molecular Formula | C₉H₅Cl₂N | [5][6][7][8] |

| Molecular Weight | 198.05 g/mol | [5][6][7] |

| IUPAC Name | 2,3-dichloroquinoline | [7] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | [5][7] |

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-Dichloroquinoline is presented in the table below.

| Property | Value |

| Density | 1.407 g/cm³ |

| Boiling Point | 288.77 °C at 760 mmHg |

| Flash Point | 155.96 °C |

| Refractive Index | 1.661 |

| Vapor Pressure | 0.004 mmHg at 25°C |

Note: Data sourced from reference[5].

Synthesis of 2,3-Dichloroquinoline

A novel and efficient three-step synthesis route starting from commercially available 3-bromoquinoline has been reported.[1][2] This method provides a good overall yield and avoids some of the challenges associated with previous synthetic approaches.[2]

Experimental Protocol: Three-Step Synthesis

Step 1: N-Oxide Formation and Rearrangement to 3-Bromocarbostyril (3-Bromoquinolin-2-one)

-

A two-phase mixture is prepared with 3-bromoquinoline N-oxide and sodium hydroxide in water and methylene chloride.[2]

-

Benzenesulfonyl chloride is added to the vigorously stirred mixture.[2]

-

An exothermic reaction is observed; the temperature is controlled with an ice bath.[2]

-

After stirring for one hour, the reaction mixture is filtered to isolate the product, 3-bromocarbostyril.[2] The isolated yield for this sequence is typically 60-75%.[2]

Step 2 & 3: One-Pot Conversion to 3-Bromo-2-chloroquinoline and Halogen Exchange

-

The 3-bromocarbostyril from the previous step is mixed with phosphorus pentachloride.[2]

-

Phosphorus oxychloride is added, and the mixture is heated to approximately 130 °C.[2]

-

The reaction temperature is increased to 220 °C, and byproduct phosphorus oxychloride is collected by distillation.[2]

-

A second portion of phosphorus pentachloride is added while maintaining the temperature between 215 and 220 °C.[2]

-

Gas chromatography (GC) is used to monitor the conversion to 2,3-dichloroquinoline.[2]

-

The reaction is carefully quenched by adding it to water at 50-65 °C to yield the final product.[2]

Synthesis Workflow Diagram

Applications in Research and Drug Development

2,3-Dichloroquinoline is primarily used as a reactant or building block in organic synthesis.[5][8] Its structure is a key component for creating more complex heterocyclic compounds with potential therapeutic value.

-

Synthesis of α-Carbolines: It is used as a reactant in the preparation of α-carbolines, which are scaffolds of interest in medicinal chemistry.[5]

-

Precursor for Drug Candidates: The quinoline core is a "privileged scaffold" found in numerous drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][9] Derivatives of 2,3-dichloroquinoline are investigated for these properties.

-

Protein Degrader Building Blocks: It is classified within a product family of protein degrader building blocks, suggesting its utility in the development of targeted protein degradation technologies like PROTACs.[6]

Biological Context: Quinoline Derivatives in Signaling Pathways

While 2,3-dichloroquinoline itself is an intermediate, its derivatives have shown significant biological activity. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxic activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers.[10] The ability of quinoline-based compounds to interact with such fundamental cellular pathways underscores their importance in drug discovery.

PI3K/AKT/mTOR Signaling Pathway Diagram

Safety and Hazard Information

2,3-Dichloroquinoline is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Note: Data sourced from reference[7].

Conclusion

2,3-Dichloroquinoline is a valuable chemical intermediate with a well-defined molecular structure and CAS number. Its significance lies in its utility as a versatile scaffold for synthesizing a wide array of quinoline derivatives. These derivatives are of high interest to the scientific and drug development communities due to their potential to modulate key biological pathways and serve as leads for new therapeutic agents targeting a range of diseases from infections to cancer. Proper handling is essential due to its associated health hazards.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. lookchem.com [lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,3-Dichloroquinoline | C9H5Cl2N | CID 10987215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-DICHLOROQUINOLINE CAS#: 613-18-3 [m.chemicalbook.com]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 2,3-Dichloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its many halogenated derivatives, the 2,3-dichloroquinoline core has emerged as a versatile building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C3 positions allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 2,3-dichloroquinoline derivatives, with a focus on their anticancer and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design of new and more effective therapeutic molecules.

Anticancer Activity of 2,3-Dichloroquinoline Derivatives

Derivatives of 2,3-dichloroquinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,3-dichloroquinoline derivatives against several human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinoline | MCF-7 (Breast) | 20.3 ± 2.1 | [1][2] |

| 1b | 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinoline | HCT-116 (Colon) | 15.8 ± 1.3 | [2] |

| 1c | 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinoline | PC-3 (Prostate) | 28.2 ± 3.4 | [2] |

| 1d | 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinoline | HepG2 (Liver) | 25.1 ± 2.9 | [2] |

| 2a | 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinoline | MCF-7 (Breast) | Not Specified | [1] |

| 2b | 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinoline | Topoisomerase I Inhibition | Not Specified | [1][2] |

| 2c | 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinoline | EGFR-TK Inhibition | Not Specified | [1][2] |

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Key Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for quinoline derivatives, contributing to their anticancer effects. While research specifically on 2,3-dichloroquinoline derivatives is ongoing, the broader class of chloroquinolines is known to modulate pathways such as PI3K/Akt/mTOR and STAT3 signaling.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Quinoline-based compounds have been investigated as STAT3 inhibitors.

Antimicrobial Activity of 2,3-Dichloroquinoline Derivatives

In addition to their anticancer properties, 2,3-dichloroquinoline derivatives have shown promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chloroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a | 2,7-Dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 (zone of inhibition in mm) | [3] |

| 3b | 2,7-Dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 (zone of inhibition in mm) | [3] |

| 4a | 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 (zone of inhibition in mm) | [3] |

| 5a | 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 (zone of inhibition in mm) | [3] |

| 6a | 7-Chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 (zone of inhibition in mm) | [3] |

Note: The data for compounds 3a, 3b, 4a, 5a, and 6a are presented as zones of inhibition, which is a qualitative measure of antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

1. Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Serial dilutions of the 2,3-dichloroquinoline derivatives are prepared in complete medium.

-

The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the respective wells.

-

Control wells include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and an untreated control (cells in medium only).

-

The plates are incubated for 48 to 72 hours.

3. MTT Addition and Incubation:

-

After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, during which viable cells metabolize the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the untreated control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the 2,3-dichloroquinoline derivative in a suitable solvent (e.g., DMSO).

-

Media: Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microorganism: Use a fresh culture of the test microorganism.

2. Inoculum Preparation:

-

Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Microtiter Plate Preparation:

-

Perform a two-fold serial dilution of the test compound in the wells of a 96-well microtiter plate using the broth medium.

-

Include a growth control well (no compound) and a sterility control well (no microorganism).

4. Inoculation and Incubation:

-

Add the standardized inoculum to each well (except the sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-72 hours for fungi.

5. MIC Determination:

-

After incubation, visually inspect the plates for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 2,3-dichloroquinoline scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, though still emerging, highlights the potential of these derivatives to inhibit cancer cell growth and combat microbial infections. Further research, focusing on the synthesis of diverse libraries of 2,3-dichloroquinoline derivatives and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug discovery.

References

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3] This guide provides a comprehensive technical overview of the therapeutic applications of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinolines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | |||

| 12e | MGC-803 (Gastric) | 1.38 | [7] |

| HCT-116 (Colon) | 5.34 | [7] | |

| MCF-7 (Breast) | 5.21 | [7] | |

| 6 | HL-60 (Leukemia) | 0.59 | [7] |

| 7 | HepG-2 (Liver) | 2.71 | [7] |

| A549 (Lung) | 7.47 | [7] | |

| MCF-7 (Breast) | 6.55 | [7] | |

| 2-(quinoline-4-carbonyl)hydrazide Derivatives | |||

| 6a | MCF-7 (Breast) | 3.39 | [3] |

| 6b | MCF-7 (Breast) | 5.94 | [3] |

| 6h | MCF-7 (Breast) | 2.71 | [3] |

| Substituted Quinolines | |||

| 7 | T47D (Breast) | 0.016 ± 0.003 | [8] |

| 2-Arylquinoline Derivatives | |||

| 13 | HeLa (Cervical) | 8.3 | [9] |

| 12 | PC3 (Prostate) | 31.37 | [9] |

| 11 | PC3 (Prostate) | 34.34 | [9] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | |||

| 18 | HeLa (Cervical) | 13.15 | [9] |

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular growth and proliferation.[7] Specifically, they have been shown to target receptor tyrosine kinases like EGFR and VEGFR, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

2,3-Dichloroquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and handling precautions for 2,3-dichloroquinoline. The information is compiled from publicly available data and safety data sheets for the compound and structurally related chemicals. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using before handling.

Hazard Identification and Classification

2,3-Dichloroquinoline is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for 2,3-dichloroquinoline:[1]

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |

Hazard Statements

The following GHS hazard statements apply to 2,3-dichloroquinoline:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard identification, communication, and response.

Caption: Hazard Identification, Communication, and Response Workflow for 2,3-Dichloroquinoline.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3-dichloroquinoline.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 613-18-3 |

| Appearance | Not specified (likely a solid) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Toxicological Information

| Route of Exposure | Potential Health Effects |

| Ingestion | Harmful if swallowed.[1] May cause gastrointestinal irritation. |

| Inhalation | May cause respiratory tract irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

Note on Experimental Protocols: As no specific toxicological studies for 2,3-dichloroquinoline were identified, detailed experimental protocols cannot be provided. Toxicological assessments for similar chemicals generally follow OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

Safety and Handling Precautions

Due to the hazardous nature of 2,3-dichloroquinoline, strict safety and handling protocols must be followed. The following recommendations are based on general best practices for handling halogenated aromatic compounds.

Engineering Controls

-

Work with 2,3-dichloroquinoline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible in the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following diagram outlines a general workflow for PPE selection based on the identified hazards.

Caption: Personal Protective Equipment (PPE) Selection Workflow for 2,3-Dichloroquinoline.

The following table provides specific PPE recommendations:

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles. A face shield may be necessary for splash-prone procedures. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemically resistant apron should be worn. |

| Respiratory | Work should be performed in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling 2,3-dichloroquinoline, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure to 2,3-dichloroquinoline, immediate medical attention is recommended. The following are general first aid guidelines:

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal of 2,3-dichloroquinoline are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal

-

Dispose of 2,3-dichloroquinoline and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Halogenated organic waste should be collected in a designated, properly labeled waste container, separate from non-halogenated waste.

References

Spectroscopic Profile of 2,3-Dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3-dichloroquinoline. Due to the limited availability of public domain experimental spectra for 2,3-dichloroquinoline, this document presents the known mass spectrometry data for the target compound and utilizes spectroscopic data for the closely related isomer, 2,4-dichloroquinoline, as a surrogate for illustrative purposes in the NMR and IR sections. This approach allows for an understanding of the expected spectral characteristics of dichlorinated quinolines.

Mass Spectrometry Data for 2,3-Dichloroquinoline

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2,3-dichloroquinoline, the following mass data is available.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| Exact Mass | 196.9799046 Da | [1] |

| Monoisotopic Mass | 196.9799046 Da | [1] |

Spectroscopic Data for 2,4-Dichloroquinoline (Surrogate)

The following sections present ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,4-dichloroquinoline. These serve as a reference to anticipate the spectral features of 2,3-dichloroquinoline.

¹H NMR Data (Surrogate: 2,4-Dichloroquinoline)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment of each proton.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.25 | d | 8.7 Hz | H-8 |

| 8.05 | d | 8.5 Hz | H-5 |

| 7.85 | ddd | 8.7, 7.0, 1.5 Hz | H-7 |

| 7.68 | ddd | 8.5, 7.0, 1.3 Hz | H-6 |

| 7.50 | s | - | H-3 |

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

¹³C NMR Data (Surrogate: 2,4-Dichloroquinoline)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (ppm) | Assignment |

| 151.2 | C-2 |

| 149.0 | C-4 |

| 147.8 | C-8a |

| 131.8 | C-7 |

| 130.3 | C-5 |

| 128.5 | C-6 |

| 125.4 | C-4a |

| 124.9 | C-8 |

| 122.1 | C-3 |

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

IR Spectroscopy Data (Surrogate: 2,4-Dichloroquinoline)

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 1590 | Medium | C=C aromatic ring stretch |

| 1550 | Strong | C=N stretch |

| 1480 | Strong | C=C aromatic ring stretch |

| 830 | Strong | C-Cl stretch |

| 760 | Strong | C-H out-of-plane bend |

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.

-

Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed. A wider spectral width (0-200 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in spectroscopic characterization.

Caption: Workflow for Spectroscopic Analysis.

References

Review of 2,3-Dichloroquinoline in organic synthesis

An In-depth Technical Guide to 2,3-Dichloroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the various functionalized quinolines, 2,3-dichloroquinoline stands out as a versatile and highly reactive building block for the synthesis of complex molecular architectures. The presence of two reactive chlorine atoms at the C2 and C3 positions allows for selective functionalization through a variety of synthetic transformations, making it an invaluable precursor in drug discovery and materials science.

This technical guide provides a comprehensive review of the synthesis and reactivity of 2,3-dichloroquinoline. It details key reaction protocols, presents quantitative data for synthetic transformations, and illustrates important mechanistic pathways and workflows to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Synthesis of 2,3-Dichloroquinoline

A reliable and efficient synthesis of 2,3-dichloroquinoline is crucial for its application as a synthetic intermediate. A notable three-step method starting from the commercially available 3-bromoquinoline has been reported, providing good overall yields.[3] The process involves N-oxide formation, rearrangement to a carbostyril, and a final one-pot chlorination and halogen exchange.

Caption: Synthesis of 2,3-dichloroquinoline from 3-bromoquinoline.[3]

Experimental Protocol: Synthesis from 3-Bromoquinoline[3]

Step 1 & 2: 3-Bromoquinolin-2-one (3-Bromocarbostyril)

-

To a vigorously stirred two-phase mixture of 3-bromoquinoline N-oxide (14.4 g, 64.3 mmol) and sodium hydroxide (5.9 g, 148 mmol) in water (200 mL) and methylene chloride (100 mL), p-toluenesulfonyl chloride (13.5 g, 70.7 mmol) is added portion-wise.

-

The reaction temperature is maintained below 37 °C, using an ice bath if necessary.

-

After the addition is complete, the mixture is stirred for 1 hour.

-

The resulting precipitate is collected by filtration, rinsed with water and methylene chloride, and dried in vacuo at 50 °C to yield 3-bromoquinolin-2-one as an off-white crystalline powder (typical yield: 76%).

Step 3: 2,3-Dichloroquinoline

-

A mixture of 3-bromoquinolin-2-one (5.0 g, 22.3 mmol), phosphorus pentachloride (13.9 g, 67.0 mmol), and phenylphosphonic dichloride (25 mL) is heated to 220 °C.

-

The reaction is monitored by HPLC until the starting material is consumed.

-

The reaction mixture is cooled and carefully poured onto ice.

-

The aqueous mixture is extracted with methylene chloride.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 2,3-dichloroquinoline (typical yield: 60-75%).

Reactivity and Applications in Synthesis

2,3-Dichloroquinoline is a substrate for a wide range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms exhibit differential reactivity, allowing for selective mono- or di-substitution, which is a key advantage in constructing complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack. In 2,3-dichloroquinoline, both chloro-substituents can be displaced by a variety of nucleophiles. The precise control of reaction conditions (temperature, stoichiometry, and base) can favor the formation of either mono-substituted or di-substituted products. This stepwise functionalization is a powerful tool for building molecular diversity.[1]

Caption: Selective mono- and di-substitution via SNAr reactions.

Reaction with N-Nucleophiles: Amines, hydrazines, and other nitrogen-based nucleophiles readily displace the chlorine atoms. These reactions are fundamental for installing amine functionalities, which are prevalent in biologically active compounds. The reaction of 4,7-dichloroquinoline with amines to produce antimalarial drugs like chloroquine serves as a classic example of this type of transformation.[4][5][6]

Reaction with O-Nucleophiles: Alkoxides and phenoxides react with 2,3-dichloroquinoline to form the corresponding ethers. Selective mono-alkoxylation can be achieved under controlled conditions, providing access to precursors for further functionalization.[1]

Reaction with S-Nucleophiles: Thiols and thiophenols are effective nucleophiles for displacing the chloro groups, leading to the formation of thioethers. The reaction with thiourea followed by hydrolysis is a common method to introduce a thiol group.[7][8]

Table 1: Representative SNAr Reactions on Dichloroheterocycles

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Propargyl alcohol, NaH | DMF, rt | 2-Chloro-3-(prop-2-yn-1-yloxy)quinoxaline | >95 | [1] |

| 2,3-Dichloroquinoxaline | 4-Methoxyaniline | EtOH, reflux | 2-Chloro-N-(4-methoxyphenyl)quinoxalin-3-amine | 89 | [1] |

| 4,7-Dichloroquinoline | o-Phenylenediamine | EtOH, 90°C, ultrasound | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 89 | [4] |

| 4,7-Dichloroquinoline | Morpholine | K₂CO₃, DMF, 120°C | 7-Chloro-4-morpholinoquinoline derivative | 77 | [9] |

| 2,4-Dichloro-8-methylquinoline | Thiourea | EtOH, reflux | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair |[8] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. 2,3-Dichloroquinoline is an excellent substrate for these transformations.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples organoboron reagents with organic halides.[10][11] For substrates like 2,3-dichloroquinoline, the differential reactivity of the C-Cl bonds can be exploited for sequential, site-selective couplings. Generally, the C2-Cl bond is more reactive than the C3-Cl bond in related systems.[12] This allows for the stepwise introduction of different aryl or vinyl groups.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.[13]

Table 2: Suzuki-Miyaura Coupling with Chloroquinolines

| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 eq) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | 60-85 | [12] |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |[14] |

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. The regioselectivity can often be controlled by the choice of catalyst and ligands.[17][18]

Caption: Simplified catalytic cycles for the Sonogashira coupling.[19]

c) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[20][21] It is one of the most powerful methods for synthesizing aryl amines. The reaction is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. The choice of phosphine ligand is critical for high efficiency.[22]

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.[20]

Conclusion

2,3-Dichloroquinoline has firmly established itself as a pivotal intermediate in modern organic synthesis. Its true value lies in the predictable yet versatile reactivity of its two chlorine substituents. Through controlled nucleophilic aromatic substitutions and a variety of palladium-catalyzed cross-coupling reactions, chemists can selectively forge new C-N, C-O, C-S, and C-C bonds. This capability allows for the streamlined construction of complex quinoline-based molecules, significantly impacting the fields of medicinal chemistry and materials science. The protocols and data summarized in this guide underscore the power of 2,3-dichloroquinoline as a strategic tool for developing novel compounds with potential therapeutic and technological applications.

References

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. snu.elsevierpure.com [snu.elsevierpure.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

Dichloroquinoline Compounds: A Technical Guide to Their Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of malaria, exacerbated by the emergence and spread of drug-resistant parasite strains, necessitates the continuous exploration of novel chemotherapeutic agents. Among the promising scaffolds in antimalarial drug discovery, the quinoline core, famously represented by chloroquine, remains a focal point of medicinal chemistry efforts. This technical guide delves into the antimalarial potential of dichloroquinoline compounds, providing a comprehensive overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to serve as a resource for researchers actively engaged in the development of next-generation antimalarial drugs.

Introduction to Dichloroquinolines in Antimalarial Research

The 4,7-dichloroquinoline scaffold is a critical starting material in the synthesis of numerous 4-aminoquinoline antimalarials, including the historically significant drugs chloroquine and amodiaquine.[1] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic aromatic substitution, enabling the introduction of various side chains to modulate the compound's physicochemical properties and biological activity. The rise of chloroquine-resistant Plasmodium falciparum has spurred the development of new dichloroquinoline derivatives designed to overcome these resistance mechanisms.[2][3] Research in this area focuses on modifying the side chain and exploring alternative substitution patterns on the quinoline ring to enhance efficacy against resistant parasite strains.[4][5]

Antimalarial Activity of Dichloroquinoline Derivatives

A significant body of research has been dedicated to synthesizing and evaluating the antiplasmodial activity of a wide array of dichloroquinoline derivatives. The in vitro activity of these compounds is typically assessed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric used to quantify their potency.

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected dichloroquinoline derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of 4-Amino-7-Chloroquinoline Analogues

| Compound | Side Chain Variation | IC50 (nM) vs. HB3 (CQS) | IC50 (nM) vs. Dd2 (CQR) | Resistance Index (RI) |

| Chloroquine | - | - | 122 | - |

| 11 | Tertiary Amine | - | 19.9 | - |

| 12 | Tertiary Amine | - | 25.0 | - |

| 13 | Tertiary Amine | - | 33.6 | - |

| 14 | Tertiary Amine | - | 53.0 | - |

| 15 | Tertiary Amine | - | 29.8 | - |

| 24 | Ether Linker | - | - | Low |

Data sourced from a study on new chloroquine analogues. The Resistance Index (RI) is the ratio of the IC50 for the resistant strain to the sensitive strain (Dd2/HB3).[4]

Table 2: In Vitro Antiplasmodial Efficacy of a 4,7-Dichloroquinoline Derivative

| Compound | IC50 (nM) vs. CQ-sensitive P. falciparum | IC50 (nM) vs. CQ-resistant P. falciparum |

| 4,7-dichloroquinoline derivative | 6.7 | 8.5 |

| Chloroquine (control) | 23 | 27.5 |

This derivative also demonstrated significant larvicidal and pupicidal properties against mosquito vectors.[6]

Table 3: Antimalarial Activity of 3-Substituted Chloroquine Derivatives

| Compound | Substitution at Position 3 | IC50 (µM) vs. 3D7 (CQS) | IC50 (µM) vs. Dd2 (CQR) |

| 4-chlorobenzamido-CQ derivative | 4-chlorobenzamido | In the same order of magnitude as CQ | - |

This study explored the impact of aroylation of 3-aminochloroquine.[5]

Table 4: Antimalarial Activity of "Reversed Chloroquine" (RCQ) Compounds

| Compound | Linker and Headgroup Variation | IC50 vs. CQS P. falciparum | IC50 vs. CQR P. falciparum |

| RCQ Prototype | - | Lower than CQ | Lower than CQ |

RCQ molecules are hybrid structures combining a chloroquine-like moiety with a resistance reversal agent-like moiety.[3]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials, including derivatives of dichloroquinoline, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. They are thought to interfere with heme polymerization by capping the growing hemozoin crystal, leading to the buildup of toxic free heme and subsequent parasite death. Some novel dichloroquinoline derivatives have been designed to overcome resistance by evading the parasite's drug efflux mechanisms, which are a primary cause of chloroquine resistance.[3]

Caption: Proposed mechanism of action for dichloroquinoline derivatives.

Experimental Protocols

The evaluation of novel antimalarial compounds requires a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the study of dichloroquinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., HB3 for CQS and Dd2 for CQR) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, and 10% (v/v) heat-inactivated human serum.

-

Drug Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium.

-

Assay Procedure:

-

Asynchronous parasite cultures with a parasitemia of 1-2% are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

-

100 µL of the parasite suspension is added to the wells of a 96-well plate containing 100 µL of the drug dilutions.

-

The plates are incubated for 72 hours under the standard culture conditions.

-

-

Lysis and Staining:

-

After incubation, the plates are frozen at -80°C to lyse the red blood cells.

-

The plates are thawed, and 100 µL of a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I is added to each well.

-

The plates are incubated in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The IC50 values are calculated by fitting the fluorescence intensity data to a sigmoidal dose-response curve using appropriate software.[4]

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Cytotoxicity Assay

Assessing the cytotoxicity of compounds against mammalian cells is crucial to determine their therapeutic index.

-

Cell Culture: A mammalian cell line (e.g., HeLa or HEK293) is maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 48-72 hours.

-

-

Viability Assessment (MTT Assay):

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Antimalarial Activity (Peters' 4-Day Suppressive Test)

This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a rodent model.

-

Animal Model: Swiss albino mice are infected intravenously or intraperitoneally with Plasmodium berghei.

-

Drug Administration: The test compounds are administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

-

Efficacy Calculation: The percentage of parasitemia suppression is calculated using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Synthesis of Dichloroquinoline Derivatives

The synthesis of novel dichloroquinoline derivatives is a cornerstone of research in this field. The general approach involves the modification of the 4,7-dichloroquinoline core.

A common synthetic route for 4-amino-7-chloroquinoline analogues begins with the reaction of 4,7-dichloroquinoline with a suitable diamine.[4] The resulting intermediate can then be further modified to introduce diverse functionalities.

Caption: General synthesis of 4-amino-7-chloroquinoline derivatives.

Conclusion and Future Directions

Dichloroquinoline compounds continue to be a rich source of inspiration for the development of new antimalarial agents. The versatility of the 4,7-dichloroquinoline scaffold allows for extensive chemical modification, leading to the discovery of potent derivatives with activity against drug-resistant malaria. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel mechanisms of action to circumvent existing resistance, and leveraging computational tools for rational drug design. A deeper understanding of the structure-activity relationships and the molecular targets of these compounds will be crucial in the ongoing fight against malaria.

References

- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Methods for 2,3-Dichloroquinoline: Application Notes and Protocols

Introduction

2,3-Dichloroquinoline is a key intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at the 2- and 3-positions of the quinoline core, a scaffold present in numerous pharmaceuticals. The development of efficient and novel synthetic routes to 2,3-dichloroquinoline is therefore of considerable interest to researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for two distinct and novel methods for the synthesis of chloroquinolines, aimed at researchers, scientists, and drug development professionals.

Application Note 1: A Novel and Efficient Three-Step Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline

This application note details a robust, three-step synthesis of 2,3-dichloroquinoline starting from commercially available 3-bromoquinoline. The overall yield for this process is consistently in the range of 60-75%, making it an efficient route for producing multi-gram quantities of the target compound.[1]

Overview of the Synthetic Pathway

The synthesis proceeds through three distinct steps:

-

N-Oxide Formation: 3-Bromoquinoline is oxidized to 3-bromoquinoline-N-oxide.

-

Rearrangement to Carbostyril: The N-oxide undergoes rearrangement to form 3-bromoquinolin-2-one (3-bromocarbostyril).

-

One-Pot Chlorination and Halogen Exchange: A one-pot reaction converts 3-bromoquinolin-2-one to the final product, 2,3-dichloroquinoline, via an intermediate 3-bromo-2-chloroquinoline.[1][2]

Key Advantages

-

High Overall Yield: The three-step process is highly efficient, with typical overall yields of 60-75%.[1]

-

Readily Available Starting Material: The synthesis begins with commercially available and relatively inexpensive 3-bromoquinoline.[1]

-

Scalability: The procedure has been demonstrated on a multi-gram scale, indicating its suitability for larger-scale production.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 3-Bromoquinoline | 3-Chloroperbenzoic acid (m-CPBA) | Chloroform | Room Temp. | Overnight | Not specified |

| 2 | 3-Bromoquinoline-N-oxide | Benzoyl chloride, Sodium hydroxide | Water/Methylene chloride | < 37 | 1 h | 76 |

| 3 | 3-Bromoquinolin-2-one | Phosphorus pentachloride, Phenylphosphonic dichloride | Phenylphosphonic dichloride | 220 | ~2 h | 63 |

Experimental Protocols

Step 1: Synthesis of 3-Bromoquinoline-N-oxide

-

Materials: 3-Bromoquinoline (17.0 g, 81.7 mmol), 3-Chloroperbenzoic acid (m-CPBA, ~60 wt%, 24 g, ~83 mmol), Chloroform (125 mL).

-

Procedure:

-

Dissolve 3-bromoquinoline in chloroform in a suitable flask at room temperature.

-

Add m-CPBA in portions to the stirred solution.

-

Stir the reaction mixture overnight at ambient temperature.

-

The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction and solvent removal to yield the N-oxide.[1]

-

Step 2: Synthesis of 3-Bromoquinolin-2-one (3-Bromocarbostyril)

-

Materials: 3-Bromoquinoline-N-oxide (14.4 g, 64.3 mmol), Sodium hydroxide (5.9 g, 148 mmol), Benzoyl chloride (9.9 g, 70.7 mmol), Water (200 mL), Methylene chloride (100 mL).

-

Procedure:

-

Prepare a vigorously stirred two-phase mixture of 3-bromoquinoline-N-oxide and sodium hydroxide in water and methylene chloride.

-

Add benzoyl chloride dropwise over approximately 6 minutes. An exotherm may be observed, and the temperature should be maintained below 37°C, using an ice bath if necessary.[1]

-